molecular formula C15H12O3 B3337494 (4'-Formyl-biphenyl-2-yl)-acetic acid CAS No. 669713-88-6

(4'-Formyl-biphenyl-2-yl)-acetic acid

Cat. No.: B3337494
CAS No.: 669713-88-6
M. Wt: 240.25 g/mol
InChI Key: BHPKMOXMGSWOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4'-Formyl-biphenyl-2-yl)-acetic acid (CAS 669713-88-6) is an organic compound with a molecular formula of C 15 H 12 O 3 and a formula weight of 240.25 g/mol . This chemical serves as a versatile synthetic building block in medicinal chemistry and materials science research. The molecule features two distinct functional groups—an aldehyde and a carboxylic acid—attached to a biphenyl backbone, making it a valuable precursor for further chemical transformations, such as conjugation reactions and the synthesis of more complex molecular structures . Supplied with a purity of 95%, this compound is intended for research and development purposes only . It is essential for researchers to handle this material with appropriate care, adhering to all relevant laboratory safety protocols. This compound is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-formylphenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-11-5-7-12(8-6-11)14-4-2-1-3-13(14)9-15(17)18/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPKMOXMGSWOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282421
Record name 4′-Formyl[1,1′-biphenyl]-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-88-6
Record name 4′-Formyl[1,1′-biphenyl]-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Formyl[1,1′-biphenyl]-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4-formylphenyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Formyl Biphenyl 2 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process of reverse synthesis helps in identifying potential synthetic pathways.

The central feature of the target molecule is the biphenyl (B1667301) scaffold. The disconnection of the bond between the two phenyl rings is a primary retrosynthetic step. Several methods are available for the construction of biphenyls, including the Suzuki-Miyaura cross-coupling, Stille coupling, Ullmann reaction, and the Gomberg-Bachmann reaction. arabjchem.org Among these, the Suzuki-Miyaura cross-coupling is a widely favored method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

A logical retrosynthetic disconnection of the biphenyl core of (4'-Formyl-biphenyl-2-yl)-acetic acid would yield two aryl fragments. For a Suzuki-Miyaura approach, this would involve a halobenzene derivative and a phenylboronic acid derivative. For instance, one could envision reacting a (2-halophenyl)acetic acid derivative with a (4-formylphenyl)boronic acid, or conversely, a (4-halobenzaldehyde) with a (2-(boronic acid)phenyl)acetic acid derivative.

The formyl group (-CHO) is an important functional group that can be introduced onto an aromatic ring through various formylation reactions. wikipedia.org Key methods include:

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a cuprous chloride co-catalyst to formylate aromatic compounds. thermofisher.comtardigrade.in

Gattermann Reaction: A modification of the Gattermann-Koch reaction, this method employs hydrogen cyanide (or a cyanide salt like zinc cyanide) and a Lewis acid. wikipedia.orgthermofisher.com

Vilsmeier-Haack Reaction: This reaction utilizes a substituted amide, such as dimethylformamide, and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org

Duff Reaction: This method involves the formylation of phenols or other highly activated aromatic compounds using hexamethylenetetramine. wikipedia.org

Friedel-Crafts Acylation followed by Reduction: An alternative two-step approach involves the Friedel-Crafts acylation of the biphenyl precursor with a suitable acylating agent, followed by reduction of the resulting ketone to the aldehyde. A patent describes the preparation of 4-formyl biphenyl from biphenyl using anhydrous aluminum chloride and cuprous chloride as catalysts. google.com

The acetic acid side chain can be introduced onto the aromatic ring through several established synthetic transformations. One common approach involves the conversion of a benzyl (B1604629) halide. For example, a benzyl bromide can react with sodium cyanide to form a benzyl cyanide, which can then be hydrolyzed to the corresponding phenylacetic acid. wikipedia.org

Another strategy involves the direct acylation of the aromatic ring. While acetic acid itself is generally a poor acylating agent, its activity can be enhanced by forming intermediate aromatic esters. osti.govresearchgate.netnih.gov Friedel-Crafts acylation with acetyl chloride or acetic anhydride (B1165640) can also be employed, followed by further manipulation of the resulting acetophenone (B1666503). For instance, the Willgerodt-Kindler reaction can convert an acetophenone to a thioamide, which can then be hydrolyzed to the carboxylic acid.

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a more convergent manner, often utilizing powerful bond-forming reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. nih.govresearchgate.net It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. mdpi.com This methodology is particularly attractive for the synthesis of this compound due to its functional group tolerance.

A plausible Suzuki-Miyaura synthesis of the target molecule could involve the coupling of a suitably protected (2-halophenyl)acetic acid ester with 4-formylphenylboronic acid. The choice of protecting group for the carboxylic acid would be crucial to prevent side reactions. Alternatively, the coupling could be performed between a (2-halophenyl)acetonitrile and 4-formylphenylboronic acid, followed by hydrolysis of the nitrile to the carboxylic acid. Recent advancements have even demonstrated the use of carboxylic acids and their derivatives as electrophiles in Suzuki-type couplings to generate ketones. mdpi.com Furthermore, research has shown the successful synthesis of various biphenyl carboxylic acids via Suzuki-Miyaura coupling, highlighting the robustness of this method. researchgate.net The development of enantioselective Suzuki-Miyaura couplings has also opened up possibilities for the synthesis of chiral biphenyl derivatives. nih.gov

A key advantage of the Suzuki-Miyaura reaction is the commercial availability of a diverse array of substituted arylboronic acids and aryl halides, facilitating the modular synthesis of complex biphenyl structures. nih.gov

Reactant 1 Reactant 2 Catalyst System Key Transformation Post-Coupling Steps
(2-Bromophenyl)acetic acid methyl ester4-Formylphenylboronic acidPd(PPh3)4, Na2CO3Biphenyl core formationEster hydrolysis
2-Bromobenzyl cyanide4-Formylphenylboronic acidPd(OAc)2, K3PO4Biphenyl core formationNitrile hydrolysis
4-Bromo-benzaldehyde(2-(Methoxycarbonyl)methyl)phenylboronic acidPdCl2(dppf), K2CO3Biphenyl core formationNone

Table 1: Illustrative Suzuki-Miyaura Coupling Strategies for this compound Synthesis

Palladium-Mediated Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is a prominent example, valued for its mild reaction conditions and tolerance of a wide array of functional groups. sandiego.edunih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. sandiego.edu For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction of (2-carboxymethyl)phenylboronic acid or its ester derivative with 4-bromobenzaldehyde. Alternatively, 2-bromophenylacetic acid or its ester could be coupled with 4-formylphenylboronic acid. The choice of coupling partners often depends on the commercial availability and stability of the starting materials.

The catalytic cycle of the Suzuki reaction generally begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.com A variety of palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. researchgate.netmdpi.com The reaction is typically carried out in a solvent mixture, which can include aqueous solutions, and in the presence of a base like sodium carbonate or potassium phosphate. sandiego.edunih.gov

Reaction Component Examples Typical Conditions Reference
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃0.01-10 mol% researchgate.netmdpi.com
LigandTriphenylphosphine (PPh₃), SPhosVaries depending on catalyst semanticscholar.org
BaseNa₂CO₃, K₂CO₃, K₃PO₄1-2 equivalents sandiego.eduresearchgate.net
SolventToluene/Water, Ethanol (B145695)/Water, DioxaneReflux, 65-100 °C nih.govmdpi.com
Aryl Halide4-bromobenzaldehyde, Methyl 2-bromophenylacetate1 equivalent sandiego.edu
Boronic Acid Derivative4-formylphenylboronic acid, (2-carboxymethyl)phenylboronic acid1-1.2 equivalents sandiego.edu

Directed Ortho-Metalation Strategies for Formyl Introduction

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a desired functional group. wikipedia.org

For the synthesis of this compound, a DoM strategy could be envisioned starting from a biphenyl precursor bearing a directing group at the 2-position. For instance, an N,N-dialkyl-biphenyl-2-carboxamide can direct lithiation to the 2'-position. nih.gov However, a more direct approach would be to use the carboxylate or a protected hydroxyl group of the acetic acid moiety as the DMG. The amide group is a particularly strong DMG. baranlab.org Starting with (biphenyl-2-yl)-acetic acid, the carboxylic acid could be converted to an N,N-diethylamide. This amide would then direct the lithiation to the ortho (2') position. Quenching the resulting aryllithium intermediate with a formylating agent like N,N-dimethylformamide (DMF) would introduce the formyl group at the desired 4'-position, assuming the 2'-position is already occupied by the other phenyl ring. A subsequent hydrolysis step would convert the amide back to the carboxylic acid.

Vilsmeier-Haack Formylation in Biphenyl Systems

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org

This method is most effective on aromatic systems bearing electron-donating groups, as the Vilsmeier reagent is a relatively weak electrophile. chemistrysteps.com In the context of synthesizing this compound, if the biphenyl-2-yl-acetic acid precursor possesses sufficient electron-donating character, it could be directly formylated. The directing effect of the substituents on the biphenyl ring system would determine the position of formylation. The acetic acid side chain is generally considered an electron-withdrawing group, which would deactivate the ring it is attached to. Therefore, formylation would preferentially occur on the other ring. The position of formylation on the second ring (para to the point of attachment) would be favored, leading to the desired 4'-formyl product.

Reagent Function Reference
N,N-Dimethylformamide (DMF)Forms the Vilsmeier reagent chemistrysteps.com
Phosphorus oxychloride (POCl₃)Activates DMF chemistrysteps.com

Oxidation of Alkyl Groups on Biphenyl Core to Formyl and Carboxylic Acid

The oxidation of an alkyl group, particularly a methyl group, attached to an aromatic ring is a common method for the synthesis of aromatic aldehydes and carboxylic acids. For the preparation of this compound, a precursor such as (4'-methyl-biphenyl-2-yl)-acetic acid could be selectively oxidized.

Controlling the oxidation to stop at the aldehyde stage can be challenging, as aldehydes are themselves susceptible to further oxidation to carboxylic acids. However, specific reagents and conditions can favor the formation of the aldehyde. For instance, the oxidation of a benzylic bromide, which can be prepared from the corresponding methyl group via radical bromination, can yield an aldehyde. Another approach involves the use of oxidizing agents like cupric nitrate. To obtain the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. nih.gov

Functionalization of Biphenyl-2-yl-acetic acid Precursors

An alternative synthetic route involves the functionalization of a pre-formed biphenyl-2-yl-acetic acid or its ester derivative. This approach is advantageous if the biphenyl-2-yl-acetic acid scaffold is readily accessible. The key step would be the introduction of the formyl group at the 4'-position of the second aromatic ring.

This can be achieved through various electrophilic aromatic substitution reactions. As mentioned previously, the Vilsmeier-Haack reaction could be employed if the biphenyl system is sufficiently activated. ijpcbs.com Another possibility is the Rieche formylation, which uses dichloromethyl methyl ether in the presence of a Lewis acid like tin(IV) chloride (SnCl₄). unl.pt This method has been shown to be effective for the formylation of phenylacetic acid derivatives. unl.pt

Multi-Step Synthesis Pathways

Sequential Functional Group Transformations

The synthesis of this compound will likely involve a multi-step pathway that combines several of the aforementioned reactions in a logical sequence. A plausible and convergent approach would be to first construct the substituted biphenyl skeleton using a Suzuki-Miyaura cross-coupling reaction.

Example Pathway:

Preparation of Coupling Partners:

Methyl 2-bromophenylacetate can be prepared from 2-bromophenylacetic acid.

4-Formylphenylboronic acid is a commercially available reagent.

Suzuki-Miyaura Coupling:

The coupling of methyl 2-bromophenylacetate with 4-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) would yield methyl (4'-formyl-biphenyl-2-yl)-acetate. sandiego.edunih.gov

Hydrolysis:

The final step would be the hydrolysis of the methyl ester to the corresponding carboxylic acid using standard conditions, such as treatment with sodium hydroxide (B78521) followed by acidification.

This sequential approach allows for the controlled introduction of the required functional groups and the construction of the target molecule with high regioselectivity.

Tandem Reaction Sequences for the Synthesis of this compound

The synthesis of complex biaryl compounds such as this compound can be streamlined through the use of tandem reaction sequences. These one-pot processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing highly substituted aromatic systems. Methodologies like the Catellani reaction and tandem Heck-Suzuki couplings provide plausible, albeit not yet explicitly documented, routes to this compound.

A notable approach in this domain is the Catellani reaction, which masterfully combines a palladium/norbornene catalytic cycle to achieve ortho C-H functionalization and ipso termination of aryl halides. snnu.edu.cnlabxing.com This strategy allows for the controlled, sequential introduction of different substituents onto an aromatic ring. In a hypothetical application to the synthesis of this compound, one could envision a reaction starting from a (2-halophenyl)acetic acid ester. The Catellani-type sequence would involve the ortho-alkylation followed by an ipso-arylation with a suitable 4-formylphenylating reagent.

Another powerful strategy involves a tandem oxidative boron-Heck/Suzuki coupling reaction. nih.gov This process can construct biaryl derivatives in a one-pot fashion, avoiding the need for intermediate purification and additional catalyst. nih.gov A potential pathway to the target molecule could involve the reaction of an appropriately substituted arylboronic acid with an alkene that serves as a precursor to the acetic acid moiety, followed by a Suzuki coupling to introduce the second aryl ring.

While the direct synthesis of this compound via a tandem sequence has not been extensively reported in the literature, the principles of established palladium-catalyzed tandem reactions provide a strong foundation for the development of such a synthetic route. The following table outlines a conceptual tandem reaction, illustrating the potential starting materials, catalysts, and conditions that could be employed.

Table 1: Conceptual Tandem Synthesis of this compound Ester

EntryAryl HalideCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
1Methyl (2-iodophenyl)acetate4-Formylphenylboronic acidPd(OAc)₂ / NorborneneDMF11065
2Ethyl (2-bromophenyl)acetate4-Formylphenylboronic acidPdCl₂(dppf) / K₃PO₄Toluene/H₂O10058
3tert-Butyl (2-iodophenyl)acetate4-Formylphenylboronic acidPd(OAc)₂ / SPhosDioxane12072

This table presents hypothetical data for illustrative purposes, based on established tandem reaction principles.

The research into palladium-catalyzed tandem reactions continues to evolve, with new ligands and catalytic systems being developed to improve efficiency and substrate scope. nih.govillinois.edu These advancements are crucial for the synthesis of complex molecules like this compound, which are valuable scaffolds in medicinal chemistry and materials science. The development of a robust tandem sequence for its synthesis would represent a significant step forward in streamlining access to this class of compounds.

Chemical Reactivity and Functional Group Transformations of 4 Formyl Biphenyl 2 Yl Acetic Acid

Reactivity of the Aldehyde Moiety

The formyl group (-CHO) attached to the biphenyl (B1667301) system is an active site for numerous transformations characteristic of aromatic aldehydes. Its electrophilic carbonyl carbon readily participates in oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of (4'-Formyl-biphenyl-2-yl)-acetic acid can be readily oxidized to a carboxylic acid. This transformation converts the molecule into a dicarboxylic acid, specifically 2'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid . This reaction is a common and high-yielding process in organic synthesis. Various oxidizing agents can accomplish this conversion under relatively mild conditions, which helps to avoid unwanted side reactions with the acetic acid moiety.

Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or Jones reagent (CrO₃ in sulfuric acid and acetone). Milder, more selective reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or buffered sodium chlorite (B76162) (NaClO₂) are also effective and can be advantageous when dealing with sensitive substrates. The choice of oxidant depends on the desired reaction scale and the presence of other functional groups. For instance, oxidation of a methyl group on a biphenyl ring to a carboxylic acid can be achieved with permanganate. stackexchange.com

Table 1: Oxidation of the Aldehyde Moiety
Oxidizing AgentProductGeneral Conditions
Potassium Permanganate (KMnO₄)2'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acidAqueous base, heat; followed by acid workup
Jones Reagent (CrO₃/H₂SO₄/Acetone)2'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acidAcetone, 0°C to room temperature
Sodium Chlorite (NaClO₂)2'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acidBuffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene

Reduction Reactions to Alcohol Derivatives

Selective reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-yl)acetic acid . This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is mild enough to selectively reduce aldehydes and ketones without affecting the less reactive carboxylic acid group. uny.ac.id The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. uny.ac.id For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, but it will also reduce the carboxylic acid moiety, leading to a diol. google.com More recently, methods using N-heterocyclic carbene boranes in the presence of acetic acid have been developed for the reduction of aldehydes. researchgate.net

Table 2: Reduction of the Aldehyde Moiety
Reducing AgentProductGeneral Conditions
Sodium Borohydride (NaBH₄)(4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-yl)acetic acidMethanol or Ethanol, room temperature
Lithium Borohydride (LiBH₄)(4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-yl)acetic acidTetrahydrofuran (THF) or other ethers
Catalytic Hydrogenation (e.g., H₂/Pd-C)(4'-(Hydroxymethyl)-[1,1'-biphenyl]-2-yl)acetic acidHigh pressure, various solvents; may also affect other groups

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde to form a secondary alcohol after an acidic workup. thermofisher.com For example, reacting this compound with methylmagnesium bromide would yield (4'-(1-Hydroxyethyl)-[1,1'-biphenyl]-2-yl)acetic acid . Organolithium reagents behave similarly. These reactions are fundamental for carbon-carbon bond formation.

Other carbon nucleophiles, such as cyanide ions (from HCN or a salt like KCN), can also add to the aldehyde, forming a cyanohydrin. This reaction provides a route to α-hydroxy acids upon subsequent hydrolysis of the nitrile group.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. For instance, reaction with a primary amine (R-NH₂) would produce the corresponding N-substituted imine. Similarly, reaction with hydrazine (B178648) or its derivatives can yield hydrazones. researchgate.net

Condensation with oxygen nucleophiles, such as alcohols, in the presence of an acid catalyst leads to the formation of acetals. The reaction first produces a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form a stable acetal. This reaction is often used to protect the aldehyde group during other chemical transformations.

Table 3: Condensation Reactions of the Aldehyde Moiety
NucleophileProduct ClassGeneral Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Mild acid or base catalyst, often with removal of water
Hydroxylamine (NH₂OH)OximeBuffered solution (e.g., pyridine, sodium acetate)
Hydrazine (N₂H₄)HydrazoneAcid catalyst, various solvents
Alcohol (R-OH)AcetalAnhydrous acid catalyst (e.g., HCl, TsOH), removal of water

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where the aldehyde group of this compound can react with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsci-hub.se This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine. researchgate.net The product is an α,β-unsaturated compound, formed via nucleophilic addition followed by dehydration. wikipedia.org

Reactants with active methylene groups include malonic acid, diethyl malonate, ethyl acetoacetate, and cyanoacetic acid. wikipedia.org When malonic acid is used in the presence of pyridine, the reaction is known as the Doebner modification, which often results in condensation followed by decarboxylation to yield a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

Table 4: Knoevenagel Condensation Products
Active Methylene CompoundElectron-Withdrawing Groups (Z, Z')Product Structure (after condensation)
Diethyl Malonate-COOEt, -COOEtA diethyl alkylidenemalonate derivative
Malonic Acid-COOH, -COOHAn alkylidenemalonic acid (may decarboxylate)
Ethyl Cyanoacetate-CN, -COOEtAn ethyl alkylidenecyanoacetate derivative

Transformations Involving the Acetic Acid Moiety

The acetic acid group (-CH₂COOH) offers another site for chemical modification, primarily through reactions of the carboxyl group. These transformations are central to creating esters, amides, and other carboxylic acid derivatives.

The most common reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. lumenlearning.com This equilibrium-driven process, known as Fischer esterification, is typically pushed toward the product by using an excess of the alcohol or by removing water as it forms. libretexts.org For example, reacting this compound with methanol would yield methyl (4'-formyl-biphenyl-2-yl)acetate .

Amide formation is another key transformation. This is usually achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or an activated ester. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid and an amine can be accomplished using condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. tcichemicals.com

The carboxylic acid can also be reduced to a primary alcohol, which would convert the starting material into 2-(4'-(Formyl)-[1,1'-biphenyl]-2-yl)ethanol . This requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.gov Care must be taken as these reagents will also reduce the aldehyde group, leading to the formation of a diol. Selective reduction of a carboxylic acid in the presence of an aldehyde is challenging and typically requires protection of the aldehyde group first.

Esterification Reactions

The carboxylic acid group of This compound readily undergoes esterification with various alcohols under acidic conditions. This reaction is a fundamental transformation for protecting the carboxylic acid or modifying the compound's solubility and electronic properties. Common methods include Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. e3s-conferences.org Alternatively, milder conditions can be employed using coupling agents or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. The use of clays, such as montmorillonite, has also been shown to be an effective, eco-friendly catalyst for the acetylation of alcohols using acetic acid. google.com

For instance, the reaction with methanol or ethanol would yield the corresponding methyl or ethyl ester. The reaction is typically reversible, and removal of water is necessary to drive the equilibrium towards the product.

Table 1: Representative Esterification Reactions

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl (4'-formyl-biphenyl-2-yl)acetate
Ethanol HCl Ethyl (4'-formyl-biphenyl-2-yl)acetate

Amidation Reactions

Amidation of the carboxylic acid group provides access to a wide range of amide derivatives, which are important in medicinal chemistry and materials science. Direct reaction with an amine is generally inefficient as it forms a stable salt. libretexts.org Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with primary or secondary amines to form the desired amide. libretexts.org Another approach involves the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions.

Table 2: General Amidation Synthesis

Reagent 1 Reagent 2 Product Class
SOCl₂ Primary Amine (R-NH₂) N-Alkyl-2-(4'-formyl-biphenyl-2-yl)acetamide
(COCl)₂ Secondary Amine (R₂NH) N,N-Dialkyl-2-(4'-formyl-biphenyl-2-yl)acetamide

Decarboxylation Approaches

The removal of the carboxylic acid group via decarboxylation from This compound to yield 4'-formyl-2-methylbiphenyl is a challenging transformation. Standard thermal decarboxylation requires very high temperatures as the structure lacks a β-keto acid or similar activating group that would stabilize the intermediate carbanion through a cyclic transition state. masterorganicchemistry.com

Alternative, indirect methods would be necessary. For example, the carboxylic acid could be converted to an acyl azide (B81097) via its ester or acyl chloride. Subsequent heating would initiate a Curtius rearrangement, leading to an isocyanate. masterorganicchemistry.com Hydrolysis of the isocyanate would yield an amine after decarboxylation of the intermediate carbamic acid. This amine could then be removed through diazotization and reduction. Another possibility is the Hofmann rearrangement of the corresponding primary amide. masterorganicchemistry.com These multistep sequences are generally more feasible than direct decarboxylation.

Alpha-Functionalization of the Acetic Acid Side Chain

The α-carbon of the acetic acid side chain is a potential site for introducing further complexity. While direct enolate formation and alkylation can be challenging, functionalization can be achieved through derivative chemistry. For instance, conversion to an imino amide derivative could enable α-arylation reactions. organic-chemistry.org Research has shown that imino amides can react with arylboronic acids in the presence of a suitable catalyst to introduce an aryl group at the α-position. organic-chemistry.org This provides a pathway to novel α-aryl-(4'-formyl-biphenyl-2-yl)-acetic acid derivatives, which are analogs of unnatural amino acids. organic-chemistry.org The reactivity in such reactions can be influenced by the nature of the substituents on the amide nitrogen and the arylboronic acid. organic-chemistry.org

Pummerer Rearrangement and Related Transformations

The Pummerer rearrangement is a reaction of sulfoxides with an activating agent, typically acetic anhydride (B1165640), to form an α-acyloxy-thioether. wikipedia.org To apply this chemistry to This compound , the acetic acid side chain would first need to be converted into a substrate containing an alkyl sulfoxide (B87167). This would involve a multi-step synthesis, for example, by reducing the carboxylic acid to an alcohol, converting the alcohol to a halide, and then displacing the halide with a thiolate, followed by oxidation to the sulfoxide.

Once the sulfoxide is formed, treatment with acetic anhydride would trigger the Pummerer rearrangement, introducing an acetoxy group at the α-position to the sulfur atom. This transformation provides a route to α-functionalized derivatives that might not be accessible through other means. wikipedia.org

Reactivity of the Biphenyl Core

The biphenyl scaffold of the molecule is susceptible to electrophilic attack, allowing for the introduction of additional substituents onto the aromatic rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the biphenyl system of This compound is directed by the existing substituents. youtube.com The two phenyl rings are connected, and the electronic properties of one ring can influence the other. youtube.com

The molecule has two distinct aromatic rings:

Ring A: Substituted with the acetic acid group at C2. The carboxymethyl group (-CH₂COOH) is generally considered to be weakly deactivating and ortho-, para-directing.

Ring B: Substituted with the formyl group (-CHO) at C4'. The formyl group is a strong deactivating and meta-directing group.

Electrophilic attack will preferentially occur on the ring that is less deactivated. The phenyl ring containing the formyl group is significantly deactivated. Therefore, electrophilic substitution is most likely to occur on the ring bearing the acetic acid side chain (Ring A). The directing effect of the carboxymethyl group and the bulky biphenyl substituent at C2 will steer incoming electrophiles to the available positions.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily on Ring A.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ (4'-Formyl-5-nitro-biphenyl-2-yl)-acetic acid
Bromination Br₂, FeBr₃ (5-Bromo-4'-formyl-biphenyl-2-yl)-acetic acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. Unlike electrophilic substitutions, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgopenstax.org The mechanism typically proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org For a successful SNAr reaction, two main conditions must be met: the aromatic ring must be activated by at least one potent electron-withdrawing group, and there must be a suitable leaving group (typically a halide). libretexts.org

In the case of this compound, the formyl group (-CHO) on one of the phenyl rings acts as a powerful electron-withdrawing group. This group deactivates the ring for electrophilic substitution but activates it for nucleophilic attack. openstax.org The activation is most pronounced at the positions ortho and para to the formyl group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atom of the aldehyde. libretexts.orgwikipedia.org

The parent molecule, this compound, does not possess a conventional leaving group for a typical SNAr reaction. However, a halogenated derivative, such as (4'-Formyl-3'-halo-biphenyl-2-yl)-acetic acid, would be an excellent substrate for SNAr. In such a derivative, the halogen atom at the 3' position (ortho to the formyl group) would be readily displaced by a variety of nucleophiles.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

Nucleophile Product Potential Conditions
Sodium methoxide (B1231860) (NaOCH₃) (4'-Formyl-3'-methoxy-biphenyl-2-yl)-acetic acid CH₃OH, heat
Ammonia (NH₃) (3'-Amino-4'-formyl-biphenyl-2-yl)-acetic acid High pressure, heat

The acetic acid moiety on the second ring is not expected to directly participate in the SNAr reaction on the other ring, but its steric bulk could influence the reaction rate. The reaction conditions would need to be carefully controlled to avoid side reactions involving the acidic proton of the carboxylic acid or nucleophilic attack at the formyl carbon.

Aryne Chemistry and Cycloaddition Reactions

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. rsc.org The synthesis of biaryls and other complex molecules via aryne intermediates is a powerful alternative to metal-catalyzed cross-coupling reactions. rsc.org Arynes are typically generated in situ from ortho-dihaloarenes or aryl triflates in the presence of a strong base or fluoride (B91410) source.

For this compound, the generation of an aryne intermediate would require the presence of two ortho leaving groups on one of the phenyl rings. For instance, a derivative like (2'-bromo-3'-chloro-biphenyl-x-yl) precursor could generate a biphenylyl aryne. The high reactivity of the aryne triple bond allows it to undergo various cycloaddition reactions.

One of the most intriguing possibilities for this molecule is an intramolecular cycloaddition. The ortho-acetic acid group in this compound places a nucleophilic carboxylate (upon deprotonation) or a related functional group in close proximity to the other phenyl ring. If an aryne were generated on the second ring (e.g., at the 4',5' positions), the acetic acid side chain could potentially act as an intramolecular trap, leading to the formation of a novel tricyclic lactone.

In an intermolecular context, an aryne generated from a suitable derivative of this compound could react with external trapping agents. For example, in the presence of a diene like furan, a [4+2] Diels-Alder cycloaddition would be expected to occur, yielding a polycyclic aromatic adduct.

Table 2: Potential Aryne Cycloaddition Reactions

Aryne Precursor (Hypothetical) Trapping Agent Reaction Type Potential Product Class
2-(4'-Formyl-2'-bromo-3'-triflyloxy-biphenyl-2-yl)-acetic acid (intramolecular) Nucleophilic attack/Cyclization Dibenzofuranone derivative
2-(4'-Formyl-4',5'-didehydro-biphenyl-2-yl)-acetic acid Furan [4+2] Cycloaddition Substituted dibenzofuran (B1670420) derivative

The specific regioselectivity of these cycloadditions would be influenced by the electronic and steric effects of the formyl and acetic acid groups.

Oxidative Coupling Reactions of Biphenyl Derivatives

Oxidative coupling reactions are a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and polyaromatic systems. nih.gov These reactions can be performed intramolecularly to form new rings or intermolecularly to create larger oligomeric or polymeric structures. The reaction often involves transition metal catalysts, such as palladium or copper, and a stoichiometric oxidant. researchgate.netresearchgate.net

The structure of this compound is particularly well-suited for intramolecular oxidative coupling (an intramolecular C-H activation/C-C bond formation reaction). The ortho-substitution pattern forces the two phenyl rings out of planarity, bringing the C-H bonds on the adjacent ring into proximity. This conformation is a pre-requisite for cyclization reactions that form phenanthrene (B1679779) derivatives. The reaction would involve the formation of a C-C bond between the two phenyl rings, leading to a phenanthrene core. For instance, treatment with a palladium(II) catalyst and a suitable oxidant could induce the cyclization of this compound to a substituted phenanthrene carboxylic acid. This type of transformation is a key step in the synthesis of various natural products and functional materials. nih.gov

Intermolecular oxidative coupling is also a possibility. Under appropriate conditions, two molecules of this compound could couple to form a quaterphenyl (B1678625) derivative. The selectivity of such reactions can be challenging to control, often leading to a mixture of regioisomers. nih.gov The use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has also been shown to effectively promote the oxidative coupling of phenol (B47542) ether derivatives, which could be analogous to the biphenyl system in the target molecule. acs.org

Table 3: Examples of Oxidative Coupling Reactions with Biphenyl Derivatives

Biphenyl Substrate Catalyst/Reagent Oxidant Product Type Reference
Substituted Phenyl N,N-diethylcarbamates Pd(OAc)₂ K₂S₂O₈ Cross-coupled biaryls researchgate.net
1,3-Diarylpropanes Phenyliodine(III) bis(trifluoroacetate) (PIFA) (Self-oxidizing) Intramolecular biaryl-coupled products acs.org
Phenolic substrates Cytochrome P450 enzymes O₂ Cross-coupled biaryls nih.gov

These examples from the literature, while not on the exact target molecule, demonstrate the feasibility and general conditions for achieving oxidative coupling on biphenyl scaffolds. The specific outcome for this compound would depend on the chosen catalyst, oxidant, and reaction conditions.

Derivatives and Analogs in Advanced Organic Synthesis

Structural Modifications of the Formyl Group

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. For (4'-Formyl-biphenyl-2-yl)-acetic acid, the formyl group serves as a primary site for elaboration, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds.

The reaction of the formyl group with primary amines or hydroxylamine provides direct access to imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

Imine Formation: The condensation of this compound with a primary amine (R-NH₂) yields the corresponding imine derivative. The reaction is reversible and generally driven to completion by the removal of water. The resulting imine can serve as a versatile intermediate for the synthesis of various nitrogen-containing compounds. Studies on imine formation with substituted benzaldehydes show that the reaction equilibrium can be influenced by the electronic nature of substituents on the aromatic ring. nih.gov

Oxime Formation: Similarly, reaction with hydroxylamine (NH₂OH) converts the formyl group into an oxime (C=N-OH). scribd.comchemtube3d.com Oximes are crystalline solids and are useful in the synthesis of amides via the Beckmann rearrangement or in the generation of nitriles. masterorganicchemistry.com The formation of oximes from aldehydes and hydroxylamine is a well-established transformation in organic chemistry. ijprajournal.comkhanacademy.org

Table 1: Imine and Oxime Formation Reaction Overview

ReactionReagentProduct Functional GroupKey Features
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Reversible, typically acid-catalyzed; water is removed to drive the reaction forward. scirp.orgscirp.org
Oxime FormationHydroxylamine (NH₂OH)OximeForms geometric isomers (E/Z); can be rearranged to amides. chemtube3d.commasterorganicchemistry.com

Olefination reactions are powerful tools for forming carbon-carbon double bonds, converting the carbonyl group of the aldehyde into an alkene.

Wittig Reaction: The Wittig reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is highly versatile for creating a C=C bond at the position of the original formyl group. The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.comorganic-chemistry.org The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with aldehydes, making it a reliable method in natural product synthesis. organic-chemistry.orgresearchgate.net One-pot procedures combining Suzuki cross-coupling with Wittig or HWE reactions have been developed for formyl-substituted phenylboronic acids, demonstrating a streamlined approach to complex biphenyl (B1667301) acrylates. sciforum.net

Table 2: Comparison of Olefination Reactions

ReactionReagentKey AdvantageTypical Stereoselectivity
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR)Broad substrate scope.Ylide-dependent (Stabilized -> E; Unstabilized -> Z). organic-chemistry.org
Horner-Wadsworth-Emmons Phosphonate Carbanion ((RO)₂P(O)CHR⁻)Water-soluble byproduct, higher reactivity. alfa-chemistry.comPredominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org

The nucleophilic addition of a cyanide ion to the formyl group of this compound results in the formation of a cyanohydrin. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group and a nitrile group at the same carbon atom. chemistrysteps.comlibretexts.orglibretexts.org

The reaction is typically base-catalyzed to generate the cyanide nucleophile (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN). libretexts.org The formation is reversible, but the equilibrium often favors the cyanohydrin product. chemistrysteps.com A process for preparing cyanohydrins from aldehydes using sodium cyanide and acetic acid has been described. google.com

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be:

Hydrolyzed to a carboxylic acid, yielding an α-hydroxy acid. chemistrysteps.com

Reduced with reagents like lithium aluminum hydride (LiAlH₄) to form a primary amine, resulting in a β-amino alcohol. youtube.com

This pathway allows for the transformation of the original aldehyde into different functional groups, extending the synthetic utility of the parent molecule.

Structural Modifications of the Acetic Acid Group

The carboxylic acid moiety of this compound is also amenable to a variety of transformations, most of which proceed through the activation of the carboxyl group.

Activation of the carboxylic acid is the first step toward many other derivatives. The most common activated forms are acid chlorides and anhydrides.

Acid Chlorides: Carboxylic acids are readily converted into more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comlibretexts.org For example, 4-Biphenyl acetic acid can be converted to its acid chloride using thionyl chloride in benzene. chemicalbook.com These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic carbonyl carbon.

Anhydrides: Acid anhydrides can be prepared by reacting an acid chloride with the carboxylate salt of a carboxylic acid. khanacademy.orgquora.com Symmetrical anhydrides can also be formed by the dehydration of two carboxylic acid molecules, though this often requires harsh conditions. The reaction of acetyl chloride with acetic acid can produce acetic anhydride (B1165640). google.com

Once activated as an acid chloride or anhydride, the carboxyl group can be converted into other carbonyl functionalities like ketones or, with more controlled reduction, back to an aldehyde.

Ketone Synthesis: Acid chlorides are excellent precursors for ketones. They react with a wide range of organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds, to yield ketones. These reagents are less reactive than Grignard or organolithium reagents, which helps prevent over-addition to form tertiary alcohols. Modern methods also allow for the nickel-catalyzed coupling of acid chlorides with alkyl iodides to form unsymmetrical ketones. organic-chemistry.org

Aldehyde Synthesis: The reduction of an acid chloride to an aldehyde requires mild reducing agents to avoid over-reduction to a primary alcohol. The Rosenmund reduction, which uses a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas, is a classic method for this transformation. Alternatively, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can effectively reduce acid chlorides to aldehydes at low temperatures.

Homologation and Chain Extension

The formyl group at the 4'-position of the biphenyl system is a prime site for carbon-carbon bond-forming reactions, facilitating the extension of the molecule's carbon skeleton. Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are particularly effective for this purpose, converting the aldehyde into an alkene with a new substituent. organic-chemistry.orgorganic-chemistry.org

The Wittig reaction utilizes a phosphonium ylide to introduce a new carbon-carbon double bond. The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the ylide carbon is alkyl or aryl) typically react via a kinetically controlled pathway to yield predominantly the (Z)-alkene. organic-chemistry.orglumenlearning.com Conversely, stabilized ylides, which contain an electron-withdrawing group, favor the thermodynamically more stable (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and react readily with aldehydes. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, due to the thermodynamic favorability of the intermediates leading to this isomer. wikipedia.orgalfa-chemistry.com For instances where the (Z)-alkene is the desired product, the Still-Gennari modification of the HWE reaction can be employed, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific reaction conditions (e.g., KHMDS/18-crown-6 in THF at low temperatures). wikipedia.orgnrochemistry.com

ReactionReagentTypical BaseSolventPredominant StereoisomerKey Features
Wittig Reaction (Non-stabilized) Alkyl/Aryl-phosphonium yliden-BuLi, NaH, NaNH₂THF, Ether(Z)-AlkeneKinetically controlled; rapid, irreversible oxaphosphetane formation.
Wittig Reaction (Stabilized) Ylide with EWG (e.g., -CO₂R, -CN)NaH, NaOMe, K₂CO₃THF, DMF, CH₂Cl₂(E)-AlkeneThermodynamically controlled; reversible initial addition.
Horner-Wadsworth-Emmons (HWE) Phosphonate with EWGNaH, NaOEt, DBUTHF, DME(E)-AlkeneHigh (E)-selectivity; water-soluble phosphate byproduct is easily removed. alfa-chemistry.com
Still-Gennari Modification (HWE) Phosphonate with EWG (e.g., -CF₃)KHMDS, 18-crown-6THF(Z)-AlkeneKinetically controlled elimination from the oxaphosphetane intermediate. nrochemistry.com

Functionalization of the Biphenyl System

The biphenyl core of this compound provides a robust platform for the introduction of further complexity through functionalization, leading to novel structures with tailored properties.

Introduction of Heteroatoms

The biphenyl scaffold is a common precursor for the synthesis of important tricyclic heteroaromatic systems through intramolecular cyclization reactions. By introducing appropriate functional groups onto the biphenyl rings of a this compound derivative, one can access key heterocyclic cores such as carbazoles (nitrogen), dibenzofurans (oxygen), and dibenzothiophenes (sulfur).

Carbazole Synthesis: Carbazoles can be synthesized from biphenyl precursors through various methods. A classical approach is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiphenyl derivative using a phosphite reagent. umich.edu Other modern methods include the palladium-catalyzed intramolecular C-N bond formation from 2-aminobiphenyls or the rhodium-catalyzed cyclization of biaryl azides. organic-chemistry.org A derivative of the title compound, functionalized with an amino or nitro group ortho to the inter-ring bond, could serve as a substrate for these transformations. tandfonline.comchemicalbook.com

Dibenzofuran (B1670420) Synthesis: The synthesis of dibenzofurans often proceeds via the intramolecular cyclization of diaryl ethers, typically catalyzed by palladium. biointerfaceresearch.comnih.gov A synthetic route could involve the conversion of a this compound derivative into a 2-hydroxybiphenyl, which can then undergo O-arylation followed by palladium-catalyzed cyclization to form the furan ring. biointerfaceresearch.comekb.eg

Dibenzothiophene Synthesis: Dibenzothiophenes can be prepared through the intramolecular cyclization of biphenyls containing sulfur functionalities. bohrium.com For example, an electrochemical method allows for the synthesis of dibenzothiophene S,S-dioxides from biaryl sulfonyl hydrazides. jst.go.jp Alternatively, the cyclization of 2-biphenylthiols or related sulfur-containing biphenyls can be achieved under various catalytic conditions. chemistryviews.orgmdpi.com

Heterocyclic SystemHeteroatomPrecursor TypeCommon Synthetic Method
Carbazole Nitrogen2-Aminobiphenyl or 2-NitrobiphenylPalladium-catalyzed C-N coupling; Cadogan reaction. umich.eduorganic-chemistry.org
Dibenzofuran Oxygen2-Hydroxybiphenyl derivative / Diaryl etherPalladium-catalyzed intramolecular C-O bond formation. biointerfaceresearch.comnih.gov
Dibenzothiophene Sulfur2-Biphenylthiol or Biaryl sulfonyl derivativeIntramolecular C-S cyclization (e.g., electrochemical, Pd-catalyzed). jst.go.jpchemistryviews.org

Design of Chiral Biphenyl Derivatives

Biphenyls with bulky substituents at the four ortho positions (2, 2', 6, and 6') exhibit restricted rotation around the C-C single bond that connects the two aryl rings. This phenomenon, known as atropisomerism, can give rise to stable, non-superimposable mirror images, making the molecule axially chiral. researchgate.net The this compound molecule already possesses a substituent at the 2-position, which is a key starting point for creating such chiral structures.

The design of new chiral biphenyl derivatives often involves the introduction of additional bulky groups at the remaining ortho positions (2' and 6') to increase the rotational barrier and ensure configurational stability. rsc.orgnih.gov The development of efficient methods for the atroposelective synthesis of these compounds is a major focus in asymmetric catalysis, as axially chiral biphenyls are privileged scaffolds for highly effective ligands in a multitude of enantioselective transformations. researchgate.netnih.govnih.gov Methodologies for achieving this include asymmetric coupling reactions that construct the biaryl axis with a preferred chirality, or the resolution of a racemic mixture of atropisomers. nih.govnih.gov

Construction of Bridged Biphenyl Analogs

Bridging the two phenyl rings of the biphenyl system with a linker creates a more rigid, planar, or conformationally constrained structure. These bridged analogs have found applications as chiral ligands and in materials science. uni-muenchen.dersc.org A common strategy to form such bridges involves an intramolecular C-C bond-forming reaction.

For derivatives of this compound, the acetic acid side chain provides a convenient handle for such a cyclization. For instance, an intramolecular Friedel-Crafts acylation reaction can be used to form a six-membered ring, leading to a fluorenone core. Subsequent reduction can then yield the corresponding fluorene. ucf.edu Fluorenes are an important class of compounds known for their use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. researchgate.netnih.gov

Complex Molecular Architectures Featuring this compound Derivatives

The dual functionality of this compound derivatives makes them valuable building blocks (synthons) for the construction of large and complex molecular architectures. The carboxylic acid can be readily converted into an ester or amide, while the aldehyde can undergo a wide range of transformations, including reductive amination, oxidation, and the aforementioned olefination reactions.

This versatility allows for the incorporation of the biphenyl unit into polymers, macrocycles, and dendrimers. For example, the molecule can be bifunctionalized to act as a monomer in step-growth polymerization. The formyl group can be converted to other functionalities, such as a vinyl group via a Wittig reaction, which can then be used in subsequent cross-coupling reactions (e.g., Heck, Suzuki) to build extended π-conjugated systems. researchgate.netucf.edu Such polyconjugated molecules based on biphenyl and fluorene units are of great interest for their potential application as emissive or charge-transporting layers in OLEDs. umich.eduresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (4'-Formyl-biphenyl-2-yl)-acetic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be instrumental in confirming the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on the two phenyl rings, and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aldehydic Proton: A singlet peak is expected in the downfield region, typically between 9.9 and 10.1 ppm, which is characteristic of a formyl group proton.

Aromatic Protons: The eight protons on the biphenyl (B1667301) core would appear in the aromatic region (approximately 7.0-8.0 ppm). The substitution pattern—an acetic acid group at the 2-position and a formyl group at the 4'-position—would lead to complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. The protons on the formyl-substituted ring are expected to be further downfield due to the electron-withdrawing nature of the aldehyde.

Methylene Protons: The two protons of the CH₂ group in the acetic acid side chain would likely appear as a singlet around 3.6-3.8 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and may appear over a wide range of the spectrum, or it may undergo exchange with the solvent and not be observed.

Expected ¹H NMR Data

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aldehydic (-CHO) 9.9 - 10.1 Singlet
Aromatic (Ar-H) 7.0 - 8.0 Multiplets, Doublets
Methylene (-CH₂COOH) 3.6 - 3.8 Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbons: Two signals for the carbonyl carbons are expected in the downfield region: one for the carboxylic acid (around 170-180 ppm) and one for the aldehyde (around 190-195 ppm).

Aromatic Carbons: The 12 carbons of the biphenyl rings would resonate in the 120-150 ppm range. The carbons directly attached to the substituents (C2, C4', C1, C1') would have distinct chemical shifts.

Methylene Carbon: The carbon of the methylene group (-CH₂-) is expected to appear in the range of 35-45 ppm.

Expected ¹³C NMR Data

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehydic Carbonyl (-CHO) 190 - 195
Carboxylic Acid Carbonyl (-COOH) 170 - 180
Aromatic Carbons (C-Ar) 120 - 150

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for assigning the specific positions of protons within each aromatic ring by tracing the connectivity paths.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the one-bond C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for establishing the connectivity between different parts of the molecule, for instance, confirming the position of the acetic acid group by showing a correlation from the methylene protons to the carbons of the phenyl ring, and linking the two phenyl rings together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This would be particularly useful for determining the preferred conformation of the molecule, especially the rotational orientation of the two phenyl rings relative to each other.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and aldehyde functional groups.

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding.

C=O Stretches: Two distinct carbonyl stretching bands would be prominent. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the aldehyde C=O stretch would appear at a slightly higher frequency, around 1690-1715 cm⁻¹. The conjugation with the aromatic ring influences these positions.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands for the aldehydic C-H stretch is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Expected IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Aldehyde C=O Stretch 1690 - 1715
Aldehyde C-H Stretch 2820 - 2850 and 2720 - 2750

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₁₅H₁₂O₃, with a calculated molecular weight of approximately 240.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 240. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da) or the carboxymethyl radical (-CH₂COOH, 59 Da).

Loss of the formyl group (-CHO, 29 Da).

Cleavage of the bond between the two phenyl rings.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Expected Mass Spectrometry Data

Ion m/z (Expected) Identity
[M]⁺ 240 Molecular Ion
[M - CHO]⁺ 211 Loss of formyl group
[M - COOH]⁺ 195 Loss of carboxyl group

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The presence of the substituent at the 2-position would likely cause significant twisting between the phenyl rings to minimize steric hindrance, resulting in a non-planar conformation. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers. While crystallographic data for the closely related 2-(Biphenyl-4-yl)acetic acid shows a dihedral angle of 27.01° between the aromatic rings nih.gov, the steric bulk at the 2-position in the target compound would likely lead to a different conformation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, particularly in pharmaceutical and materials science applications where the three-dimensional structure dictates biological activity or material properties. Due to the presence of a chiral axis, this biphenyl derivative exhibits atropisomerism, existing as a pair of non-superimposable mirror images (enantiomers). pharmaguideline.comslideshare.net Chiroptical spectroscopic techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for determining the enantiomeric excess (ee) and absolute configuration of such compounds. wikipedia.orgnih.govencyclopedia.pub The primary methods employed for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Principles of Chiroptical Spectroscopy

Chiroptical spectroscopy relies on the phenomenon that enantiomers absorb left and right circularly polarized light to different extents. wikipedia.orgencyclopedia.pub This differential absorption, known as circular dichroism, is non-existent for achiral molecules or racemic mixtures.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. encyclopedia.pub The resulting ECD spectrum is a plot of this difference (ΔA = AL - AR) or molar circular dichroism (Δε = εL - εR) against wavelength. Enantiomers produce mirror-image ECD spectra, meaning a positive band (Cotton effect) for one enantiomer will be a negative band of equal magnitude for the other. encyclopedia.pubnih.gov The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample. hindsinstruments.comnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light associated with molecular vibrations. wikipedia.orgnih.gov VCD spectra provide detailed structural information and are particularly sensitive to the stereochemistry of a molecule. wikipedia.orgresearchgate.net Similar to ECD, enantiomers exhibit mirror-image VCD spectra, and the signal intensity correlates with the enantiomeric purity. researchgate.net VCD is advantageous for molecules that may lack strong UV-Vis chromophores but possess characteristic infrared-active functional groups. researchgate.net

Application to this compound

For this compound, the chirality arises from hindered rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. pharmaguideline.comslideshare.netrsc.org The ortho-substituents (the acetic acid group and the formyl-substituted phenyl ring) create a significant steric barrier, preventing free rotation and locking the molecule into one of two stable, chiral conformations (atropisomers).

Electronic Circular Dichroism (ECD) Analysis:

The biphenyl moiety itself is a chromophore, and its electronic transitions are sensitive to the torsional angle between the rings. nih.govunibas.itkoreascience.kr The ECD spectrum of a chiral biphenyl is typically characterized by a strong band, often referred to as the A band, around 250 nm. unibas.it The sign of this Cotton effect is directly related to the helicity (P or M) of the biphenyl scaffold, which in turn corresponds to the absolute configuration (R or S) of the atropisomer. unibas.itnih.gov

A mnemonic scheme often relates the absolute configuration to the sign of this ECD band: a positive Cotton effect may correspond to one enantiomer and a negative effect to the other. unibas.it By comparing the experimental ECD spectrum of an unknown sample to that of a standard with a known absolute configuration or to theoretically calculated spectra, the absolute configuration of the predominant enantiomer can be determined. nih.govbeilstein-journals.org

Furthermore, the magnitude of the ECD signal at a specific wavelength can be used to quantify the enantiomeric excess. A calibration curve can be constructed by plotting the ECD signal intensity against the known enantiomeric excess of a series of standards. hindsinstruments.comchromatographytoday.com

Table 1: Hypothetical ECD Data for Enantiomeric Purity Assessment

Enantiomeric Excess (% ee of R-enantiomer) ECD Signal (mdeg) at λmax
100% +50.0
75% +37.5
50% +25.0
25% +12.5
0% (Racemate) 0.0
-25% (25% ee of S-enantiomer) -12.5
-50% (50% ee of S-enantiomer) -25.0
-75% (75% ee of S-enantiomer) -37.5

Vibrational Circular Dichroism (VCD) Analysis:

VCD offers a complementary approach, focusing on the vibrational modes of the molecule. For this compound, the carbonyl stretches of the carboxylic acid and aldehyde groups, as well as C-H bending modes, are expected to show significant VCD signals. The VCD spectrum is a complex fingerprint of the molecule's 3D structure.

The determination of absolute configuration using VCD typically involves comparing the experimental spectrum with quantum chemical calculations (e.g., using Density Functional Theory, DFT). wikipedia.org The calculated VCD spectrum for a chosen absolute configuration (e.g., R) is compared with the experimental spectrum. A good match confirms the absolute configuration, while a mirror-image relationship indicates the opposite enantiomer. nih.govacs.org

Similar to ECD, the intensity of characteristic VCD bands is proportional to the enantiomeric excess.

Table 2: Key Vibrational Modes for VCD Analysis of this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1) Significance for VCD
Carboxylic Acid C=O stretch (dimer) ~1700-1720 Strong IR and potentially strong VCD signal, sensitive to hydrogen bonding and conformation. researchgate.netacs.org
Aldehyde C=O stretch ~1690-1710 Strong IR absorption, its VCD signal is sensitive to the orientation relative to the biphenyl core.
Acetic Acid CH2 scissoring ~1400-1440 VCD signal can be diagnostic for the local chirality around the stereogenic axis.

Computational and Theoretical Investigations in Organic Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like (4'-Formyl-biphenyl-2-yl)-acetic acid, a DFT analysis would typically involve calculating key parameters that govern its reactivity and spectroscopic properties. This could include determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate electron density maps, which visualize the distribution of electrons within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues about how the molecule might interact with other chemical species.

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical data. These methods can be employed to predict a wide range of molecular properties with high accuracy. For this compound, ab initio calculations could be used to determine its equilibrium geometry, vibrational frequencies (which correspond to infrared and Raman spectra), and other properties such as the dipole moment and polarizability. This information is invaluable for characterizing the molecule and predicting its behavior in various environments.

Conformational Analysis and Energy Landscapes

The biphenyl (B1667301) scaffold in this compound allows for rotation around the bond connecting the two phenyl rings, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface, researchers can identify the most stable conformers (those with the lowest energy) and the energy barriers for converting between them. This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Investigation of Dynamic Behavior and Solvent Effects

MD simulations can model the motion of every atom in the this compound molecule, as well as its interactions with surrounding solvent molecules. This would provide insights into how the molecule behaves in solution, including how its conformation might change and how it interacts with the solvent at a molecular level. Understanding solvent effects is critical for predicting the molecule's solubility, stability, and reactivity in different chemical environments.

Reaction Pathway Exploration

Computational methods can also be used to explore the potential chemical reactions that this compound might undergo. By simulating the reaction pathways, researchers can identify the transition states and calculate the activation energies for various reactions. This information is key to understanding the molecule's chemical stability and predicting its potential synthetic routes or degradation pathways.

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological activity)

Molecular modeling of this compound provides significant insights into its three-dimensional structure and the chemical interactions that govern its behavior. A key feature of biphenyl derivatives is the torsional or dihedral angle between the two phenyl rings, which is a result of the balance between steric hindrance from ortho-substituents and the electronic effects of π-conjugation. libretexts.org

In the case of this compound, the presence of the acetic acid group at the 2-position introduces significant steric bulk, which is expected to force the two phenyl rings out of planarity. researchgate.net The resulting twisted conformation is a chiral structure, and the molecule can exist as a pair of rapidly interconverting atropisomers at room temperature. researchgate.net The energy barrier to this rotation is a critical parameter that can be determined through computational methods. For biphenyl itself, the energy barrier for rotation through the planar conformation is approximately 8.0 kJ/mol. acs.org However, for substituted biphenyls, particularly those with bulky ortho-substituents, this barrier can be significantly higher. researchgate.net

Computational studies on related substituted biphenyls have shown that the exact dihedral angle and rotational barrier are influenced by a combination of steric repulsion and non-covalent interactions, such as hydrogen bonding and van der Waals forces. ic.ac.uk For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the formyl oxygen is a possibility, which would influence the preferred conformation.

Docking studies, when focused on chemical interactions rather than biological targets, can reveal potential sites of interaction with other molecules or surfaces. The formyl and carboxylic acid groups are primary sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. The aromatic rings can participate in π-π stacking and cation-π interactions. The molecular electrostatic potential (MEP) map, a common output of computational modeling, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net In this compound, the oxygen atoms of the formyl and carboxyl groups would be regions of negative potential (red), while the acidic proton of the carboxylic acid and the hydrogens on the aromatic rings would be areas of positive potential (blue). researchgate.net

Table 1: Calculated Conformational and Interaction Properties of Biphenyl Derivatives

Property Biphenyl (Reference) 2-Substituted Biphenyl (General) This compound (Predicted)
Dihedral Angle (Φ) ~45° libretexts.org 50-70° Expected to be > 60° due to bulky ortho-substituent
Rotational Barrier ~8.0 kJ/mol acs.org 16-19 kcal/mol (for resolvable atropisomers) researchgate.net Likely higher than biphenyl, but may not be resolvable at room temperature

| Key Interaction Sites | π-π stacking | π-π stacking, substituent-specific interactions | Hydrogen bonding (formyl & carboxyl), π-π stacking |

Structure-Reactivity Relationships Through Computational Analysis

Computational analysis provides a powerful tool for understanding the structure-reactivity relationships of this compound. Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost. ichem.mdichem.md By calculating various electronic descriptors, one can predict how the molecule will behave in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. aimspress.com For this compound, the presence of the electron-withdrawing formyl group and the electron-donating/withdrawing carboxylic acid group will influence the energies and distributions of these frontier orbitals. It is anticipated that the HOMO will be localized more on the phenyl ring bearing the acetic acid group, while the LUMO will be more concentrated on the ring with the electron-withdrawing formyl group.

The reactivity of the different functional groups can also be assessed. The formyl group is susceptible to nucleophilic addition, while the carboxylic acid can undergo deprotonation or esterification. The aromatic rings can participate in electrophilic substitution reactions, with the positions of attack being directed by the existing substituents. Computational models can predict the most likely sites for such reactions by analyzing the charge distribution and frontier molecular orbital densities. ichem.mddoaj.org

Quantitative Structure-Activity Relationship (QSAR) models, though often used in drug discovery, can also be applied to understand chemical reactivity. researchgate.net By systematically modifying the structure of this compound in silico (e.g., changing the substituents on the phenyl rings) and calculating the corresponding changes in electronic properties, a predictive model for reactivity can be developed. researchgate.net

Table 2: Predicted Electronic Properties and Reactivity of this compound

Electronic Property Predicted Characteristics Implication for Reactivity
HOMO Energy Relatively low due to electron-withdrawing groups Moderate electron-donating ability
LUMO Energy Low due to the formyl group Good electron-accepting ability, especially at the formyl carbon
HOMO-LUMO Gap Moderate Indicates a balance of stability and reactivity
Molecular Electrostatic Potential Negative potential on formyl and carboxyl oxygens; positive on acidic proton Defines sites for nucleophilic and electrophilic attack

| Dipole Moment | Non-zero due to asymmetric substitution | Influences solubility and intermolecular interactions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4'-Formyl-biphenyl-2-yl)-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between biphenyl derivatives and acetic acid precursors. For example, analogous compounds like 2-(4-formyl phenoxy)acetic acid are synthesized by reacting para-hydroxybenzaldehyde with chloroacetic acid in ethanol under reflux (3–5 hours), followed by cooling, filtration, and recrystallization (yield ~70%) . Critical parameters include stoichiometry of reagents (e.g., 1:1.5 molar ratio of aldehyde to chloroacetic acid), solvent polarity, and reaction duration. Optimization of pH (using sodium bicarbonate for neutralization) and purification via column chromatography or recrystallization can enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the formyl group at ~1675 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (e.g., biphenyl protons at δ 7.2–8.0 ppm) and formyl proton resonance (~9.8 ppm). ¹³C NMR distinguishes carbonyl carbons (formyl at ~190 ppm, carboxylic acid at ~170 ppm) .
  • UV-Vis : Detects conjugation in the biphenyl system (λmax ~250–280 nm) .

Q. What solubility properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility tests under varying pH (acidic vs. basic) can guide solvent selection for reactions. For example, sodium salt formation (via NaHCO₃) enhances aqueous solubility, enabling use in biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL software ) determines bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 9.350 Å, b = 7.416 Å, c = 17.374 Å, β = 113.67°) are common in biphenyl derivatives. Refinement protocols (e.g., R-factor <0.05) ensure accuracy, while hydrogen bonding networks (e.g., carboxylic acid dimers) explain stability .

Q. How can researchers address discrepancies in melting points or spectral data across synthetic batches?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove byproducts.
  • Cross-Validation : Compare IR/NMR data with computational predictions (e.g., DFT-simulated spectra) to confirm structural consistency .

Q. What computational approaches predict the reactivity of the formyl and carboxylic acid groups in this compound?

  • Methodological Answer :

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (formyl) and electrophilic (carboxylic acid) sites.
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding (formyl as H-bond acceptor) and π-π stacking (biphenyl moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4'-Formyl-biphenyl-2-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4'-Formyl-biphenyl-2-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.